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Compound of Interest

Compound Name: 4-Fluoro-3-formylbenzoic acid

Cat. No.: B1306173

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-formylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique
molecular architecture of interest in medicinal chemistry and materials science. This technical
guide provides a comprehensive overview of its molecular structure, physicochemical
properties, and key reactive characteristics. While detailed experimental protocols for its
synthesis and specific biological activity data are not extensively available in the public domain,
this document consolidates the known information and provides context based on structurally
related compounds. The guide is intended to serve as a foundational resource for researchers
exploring the potential applications of this molecule.

Molecular Structure and Identification

4-Fluoro-3-formylbenzoic acid is a trifunctional molecule featuring a benzene ring substituted
with a fluorine atom, a formyl (aldehyde) group, and a carboxylic acid group. The substituents
are positioned at the 4, 3, and 1 positions of the aromatic ring, respectively.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-Fluoro-3-formylbenzoic acid

CAS Number 845885-90-7[1]

Molecular Formula CsHsFO3[1]

Molecular Weight 168.12 g/mol

inChi 1S/C8H5F03/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-
4H,(H,11,12)[1]

InChlKey SKPWEADPCJIMLID-UHFFFAOYSA-N[1]

SMILES 0O=CC1=C(F)C=C(C=C1)C(0)=0

Physicochemical Properties

The physical and chemical properties of 4-Fluoro-3-formylbenzoic acid are summarized
below. These properties are crucial for its handling, storage, and application in various
experimental settings.

Table 2: Physicochemical Data

Property Value Source
Physical Form Solid [1]
Melting Point 152 °C [1]
Boiling Point 332.3£27.0 °C at 760 mmHg [1]
Purity Typically >97% [1]
Storage Temperature 4°C, under nitrogen [1]

Synthesis and Reactivity
Synthesis Pathway Considerations
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While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-3-formylbenzoic
acid is not readily available in the surveyed literature, synthetic routes can be postulated based
on established organic chemistry principles and synthesis of analogous compounds. A
plausible approach could involve the formylation of a 4-fluorobenzoic acid derivative or the
oxidation of a corresponding benzyl alcohol or methyl group. For instance, the synthesis of the
related compound, 4-fluoro-3-methylbenzoic acid, is well-documented and it serves as a
versatile building block in the synthesis of active pharmaceutical ingredients.[2] The methyl
group on this analog can be functionalized, suggesting a potential pathway to the formyl group
through controlled oxidation.

Chemical Reactivity

The chemical reactivity of 4-Fluoro-3-formylbenzoic acid is dictated by its three functional
groups: the carboxylic acid, the aldehyde, and the fluorinated aromatic ring.

o Carboxylic Acid Group: This group can undergo typical reactions such as esterification with
alcohols, amidation with amines, and conversion to an acyl chloride. These reactions are
fundamental for integrating the molecule into larger scaffolds, a common strategy in drug
discovery.

o Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in
reactions like reductive amination, Wittig reactions, and the formation of Schiff bases.

e Fluorinated Aromatic Ring: The fluorine atom influences the electronic properties of the
benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The
presence of both an electron-withdrawing aldehyde and a deactivating, ortho-para directing
fluorine atom presents a complex substitution pattern.

Potential Applications and Research Directions

Given the functionalities present in 4-Fluoro-3-formylbenzoic acid, it holds potential as a
building block in several areas of chemical and pharmaceutical research. The combination of a
carboxylic acid and an aldehyde on a fluorinated benzene ring makes it a candidate for the
synthesis of heterocyclic compounds and other complex molecular architectures.

Derivatives of structurally similar fluorinated benzoic acids have shown biological activity. For
example, an analog of imidazopyridine based on 4-fluoro-3-methylbenzoic acid has
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demonstrated potent anticoccidial activity.[2] While no specific biological activities for 4-Fluoro-
3-formylbenzoic acid have been documented in the available literature, its structural motifs
suggest that it could be explored for various therapeutic targets.

Experimental Protocols (General)

Detailed, validated experimental protocols for the synthesis and characterization of 4-Fluoro-3-
formylbenzoic acid are not currently available in the public scientific literature. However,
general methodologies for the characterization of similar organic compounds are provided
below.

General Nuclear Magnetic Resonance (NMR)

Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

e Acquisition: Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the
residual solvent peak or an internal standard (e.g., TMS).

General Fourier-Transform Infrared (FT-IR)
Spectroscopy Protocol

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for ATR-
FTIR, place a small amount of the solid sample directly on the ATR crystal.

e Acquisition: Record the spectrum over the desired range (typically 4000-400 cm™2).

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C=0 stretch of the
acid and aldehyde, C-F stretch).
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Logical Relationships and Potential Workflows

Due to the lack of specific information on signaling pathways or detailed experimental
workflows for 4-Fluoro-3-formylbenzoic acid, a generalized logical workflow for its potential
use in drug discovery is presented.
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Click to download full resolution via product page

Caption: A generalized workflow for the potential use of 4-Fluoro-3-formylbenzoic acid in a
drug discovery program.

Conclusion

4-Fluoro-3-formylbenzoic acid is a chemical entity with potential for further research and
application, particularly in the synthesis of novel compounds for pharmaceutical and material
science applications. This technical guide has summarized the available information on its
structure, properties, and potential reactivity. Further experimental investigation is required to
fully elucidate its synthetic pathways, detailed spectral characteristics, and biological activities.
This document serves as a starting point for researchers interested in exploring this promising
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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